molecular formula C6H6N4OS B2434664 1-(2-furylmethyl)-1H-tetrazole-5-thiol CAS No. 204070-47-3

1-(2-furylmethyl)-1H-tetrazole-5-thiol

Cat. No.: B2434664
CAS No.: 204070-47-3
M. Wt: 182.2
InChI Key: RJMABYCXKWDEGD-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a furan ring attached to a tetrazole ring with a thiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-furylmethylamine with sodium azide and carbon disulfide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The thiol group is introduced by subsequent reduction of the intermediate disulfide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, nitrogen-containing compounds.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

1-(2-furylmethyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furylmethyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.

    1-(2-furylmethyl)-1H-tetrazole-5-methyl: Similar structure but with a methyl group instead of a thiol group.

Uniqueness

1-(2-furylmethyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing compounds, which are not possible with the amine or methyl analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h1-3H,4H2,(H,7,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMABYCXKWDEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=S)N=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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